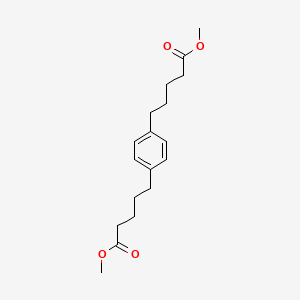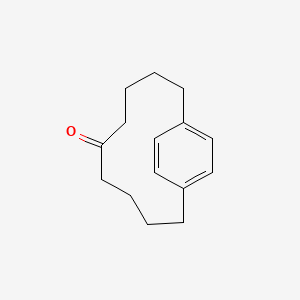
alpha-Benzyl-N-methylveratrylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Benzyl-N-methylveratrylamine hydrochloride: is a chemical compound with the molecular formula C16H19N·HCl
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-methylveratrylamine hydrochloride typically involves the alkylation of N-methylveratrylamine with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-Benzyl-N-methylveratrylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenethylamines.
Aplicaciones Científicas De Investigación
Alpha-Benzyl-N-methylveratrylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Benzyl-N-methylveratrylamine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction leads to enhanced synaptic transmission and increased neuronal activity.
Comparación Con Compuestos Similares
N-methylphenethylamine: Shares a similar phenethylamine backbone but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the N-methyl and veratryl groups.
Veratrylamine: Contains the veratryl group but lacks the benzyl and N-methyl groups.
Uniqueness: Alpha-Benzyl-N-methylveratrylamine hydrochloride is unique due to its combination of benzyl, N-methyl, and veratryl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
6269-05-2 |
|---|---|
Fórmula molecular |
C17H22ClNO2 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(11-13-7-5-4-6-8-13)14-9-10-16(19-2)17(12-14)20-3;/h4-10,12,15,18H,11H2,1-3H3;1H |
Clave InChI |
MLBMDYZZPQOPKO-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)

![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
